![molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1](/img/structure/B1446580.png)
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride
Overview
Description
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride, also known as 5-methyl-1-adamantanamine hydrochloride, is a synthetic compound that is widely used in scientific research and development. It is a colorless, odorless, and highly soluble crystalline solid that has been found to have a wide range of applications in the lab. It has been used in the synthesis of a variety of compounds, as well as in the development of drugs and other compounds with potential therapeutic applications. In addition, it has been found to have a wide range of biochemical and physiological effects, and has been studied extensively in recent years.
Scientific Research Applications
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. In addition, it has been used in the development of new materials and in the study of biochemical and physiological processes. It has also been used in the study of drug metabolism and in the development of new drugs.
Mechanism of Action
The exact mechanism of action of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to have an effect on the activity of certain neurotransmitters, suggesting that it may have an effect on the nervous system.
Biochemical and Physiological Effects
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have an effect on the activity of certain enzymes involved in drug metabolism, as well as an effect on the activity of certain neurotransmitters. In addition, it has been found to have an effect on the metabolism of certain nutrients, as well as an effect on the production of certain hormones. It has also been found to have an effect on the immune system, as well as an effect on the development and function of certain organs.
Advantages and Limitations for Lab Experiments
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is highly soluble in water and other polar solvents, making it easy to use in a wide range of experiments. In addition, the reaction is highly efficient and can be completed in a few minutes. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
The potential applications of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride are vast and far-reaching. In the future, it could be used in the development of new drugs and in the study of drug metabolism. In addition, it could be used in the development of new materials and in the study of biochemical and physiological processes. It could also be used in the study of the immune system and in the development and function of certain organs. Finally, it could be used in the development of new compounds with potential therapeutic applications.
properties
IUPAC Name |
5-(1-adamantyl)-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVZSJTZXZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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